Product packaging for 1-chloro-5,7-difluoroisoquinoline(Cat. No.:CAS No. 1368066-56-1)

1-chloro-5,7-difluoroisoquinoline

Cat. No.: B6206340
CAS No.: 1368066-56-1
M. Wt: 199.6
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Description

1-Chloro-5,7-difluoroisoquinoline is a valuable halogenated heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry. Its structure, featuring reactive chlorine and fluorine atoms on the isoquinoline scaffold, makes it a versatile intermediate for constructing diverse compound libraries. Researchers can utilize the chlorine atom for selective cross-coupling reactions, such as Sonogashira couplings, to generate alkynyl derivatives . These structural motifs are found in compounds with demonstrated broad-spectrum bactericidal activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . The difluoro pattern on the aromatic ring can be critical for optimizing a compound's physicochemical properties, binding affinity, and metabolic stability, a common strategy in drug discovery . Chlorine-containing compounds are a mainstay in pharmaceuticals, with more than 250 FDA-approved drugs featuring this halogen, underscoring its importance in creating potent therapeutic agents . As a key synthetic precursor, this compound facilitates the exploration of new chemical space in the search for bioactive molecules. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

1368066-56-1

Molecular Formula

C9H4ClF2N

Molecular Weight

199.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 5,7 Difluoroisoquinoline and Analogs

Classical Isoquinoline (B145761) Ring Assembly Reactions

Classic isoquinoline syntheses, developed from the late 19th to the early 20th century, remain fundamental in heterocyclic chemistry. These methods typically involve the construction of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. However, the application of these methods to electron-deficient systems, such as those bearing multiple fluorine atoms, can present significant challenges.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. organic-chemistry.orgwikipedia.org The reaction is typically most effective for arenes that are electron-rich, as the key step involves an electrophilic aromatic substitution. organic-chemistry.orgnrochemistry.com

A plausible route to a precursor of 1-chloro-5,7-difluoroisoquinoline via this method would start with the acylation of 2-(2,4-difluorophenyl)ethylamine. The resulting amide, for instance, N-(2-(2,4-difluorophenyl)ethyl)acetamide, would then be subjected to cyclization.

The key step is the electrophilic attack on the difluorinated benzene ring. The strong electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making the cyclization challenging and often requiring harsh conditions. Reagents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) are often employed for such deactivated substrates. wikipedia.org The reaction would yield 5,7-difluoro-3,4-dihydroisoquinoline, which would then require subsequent oxidation to the isoquinoline and chlorination at the C1 position.

Table 1: Examples of Bischler-Napieralski Reactions with Substituted Phenylethylamides

Starting AmideReagent(s)ProductYield (%)Reference
N-PhenethylbenzamideTf₂O, 2-Cl-Pyridine1-Phenyl-3,4-dihydroisoquinoline95% nih.gov
N-[2-(4-Methoxyphenyl)ethyl]acetamidePOCl₃6-Methoxy-1-methyl-3,4-dihydroisoquinolineNot specified wikipedia.org
N-(2-(Benzo[d] wikipedia.orgnrochemistry.comdioxol-5-yl)ethyl)acetamidePOCl₃6,7-Methylenedioxy-1-methyl-3,4-dihydroisoquinolineNot specified wikipedia.org

This table is interactive. Click on the headers to sort.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.com This reaction is mechanistically related to the Mannich reaction. wikipedia.org

To synthesize a precursor for this compound, one would start with 2-(2,4-difluorophenyl)ethylamine. Condensation with an appropriate one-carbon electrophile, such as chloroacetaldehyde (B151913) or its acetal (B89532) equivalent, would be the initial step. The subsequent acid-catalyzed cyclization would be directed to the carbon position ortho to the ethylamine (B1201723) substituent and para to the C5-fluorine. This would produce 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline.

A significant drawback of this approach for obtaining the target molecule is that it yields a fully reduced pyridine ring. Therefore, two additional steps would be necessary: oxidation (aromatization) to form 5,7-difluoroisoquinoline (B2941687), followed by chlorination at the C1 position. The success of the initial cyclization is also contingent on the nucleophilicity of the difluorinated ring, which, as with the Bischler-Napieralski reaction, is diminished by the fluorine substituents. wikipedia.org

Table 2: Examples of Pictet-Spengler Reactions

β-ArylethylamineCarbonyl CompoundProductConditionsReference
PhenethylamineDimethoxymethane1,2,3,4-TetrahydroisoquinolineHCl wikipedia.orgthermofisher.com
TryptamineAldehydesTetrahydro-β-carbolinesMild, sometimes non-acidic depaul.edunih.gov
Dopamine HydrochlorideCyclohexanoneSpiro-tetrahydroisoquinolinePhosphate buffer, 70 °CNot specified

This table is interactive. Click on the headers to sort.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines (not their dihydro or tetrahydro analogs) by the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org These Schiff base intermediates are formed from the condensation of an aromatic aldehyde with 2,2-dialkoxyethylamine. organic-chemistry.orgsigmaaldrich.com

For the synthesis of a 5,7-difluoro analog, the logical starting material would be 2,4-difluorobenzaldehyde. chemicalbook.comresearchgate.net This aldehyde would be condensed with aminoacetaldehyde diethyl acetal to form the key Schiff base intermediate. Subsequent treatment with a strong acid, classically concentrated sulfuric acid, would induce cyclization and aromatization to yield 5,7-difluoroisoquinoline. wikipedia.org The primary challenge in this synthesis is the acid-catalyzed cyclization step, which can give low yields, particularly with deactivated benzaldehydes. The electron-withdrawing fluorine atoms would likely necessitate harsh reaction conditions and could promote side reactions.

Table 3: Overview of Pomeranz-Fritsch Synthesis and Modifications

ModificationDescriptionStarting MaterialsProduct TypeReference
Classical Acid-catalyzed cyclization of a benzalaminoacetal.Benzaldehyde (B42025), 2,2-dialkoxyethylamineIsoquinoline wikipedia.orgorganicreactions.org
Schlittler-Müller Condensation of a benzylamine (B48309) with glyoxal (B1671930) hemiacetal.Substituted benzylamine, glyoxal hemiacetalC1-substituted isoquinolineNot specified
Bobbitt Hydrogenation of the benzalaminoacetal before acid-catalyzed cyclization.BenzalaminoacetalTetrahydroisoquinolineNot specified

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The Pschorr cyclization is an intramolecular radical substitution reaction that typically forms polycyclic aromatic systems, most notably phenanthrenes. wikipedia.orgorganic-chemistry.org The key step involves the copper-catalyzed decomposition of a diazonium salt derived from an appropriately positioned aminostilbene (B8328778) or related structure, which generates an aryl radical that cyclizes. thieme.de

Adapting this reaction for the synthesis of a 5,7-difluoroisoquinoline core is not straightforward and represents a less common approach. A hypothetical precursor could be a substituted 2-aminostyrene derivative where the styrene (B11656) double bond is functionalized to ultimately form the C1 and N2 atoms of the isoquinoline ring. Diazotization of the amino group on the phenyl ring, followed by copper-catalyzed radical cyclization, would form the new C-C bond. However, controlling the regioselectivity and achieving the final isoquinoline structure would be complex. This method generally suffers from low yields, although modern modifications using soluble catalysts have shown improvement. osti.gov

Table 4: Examples of Pschorr-type Cyclizations

Precursor TypeCatalystProduct TypeYield RangeReference
α-Phenyl-o-aminocinnamic acid (diazotized)CopperPhenanthrene-9-carboxylic acidModerate thieme.de
2-Aroylaryl radicals (from 2-bromobenzophenones)PhotochemicalFluorenonesModerate to ExcellentNot specified
1-(2′-aminobenzyl)-tetrahydroisoquinolines (diazotized)Not specifiedAporphinesHighNot specified

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Modern Approaches to Fluorinated Isoquinoline Construction

Modern synthetic strategies often offer milder reaction conditions and greater functional group tolerance compared to classical methods. For the synthesis of this compound, a highly practical route involves the construction of a 5,7-difluoroisoquinolin-1-one intermediate, followed by chlorination.

While the final chlorination step is not a cross-coupling reaction, the synthesis of the isoquinoline core and its subsequent modification often rely heavily on transition-metal catalysis. A robust modern synthesis of this compound can be envisioned in two primary stages:

Synthesis of 5,7-Difluoroisoquinolin-1(2H)-one: This key intermediate can be prepared through various methods, including intramolecular amidation of a suitably substituted phenylacetic acid or transition metal-catalyzed annulation reactions.

Chlorination of the Isoquinolinone: The conversion of the 5,7-difluoroisoquinolin-1(2H)-one to the target this compound is a standard transformation. It is typically achieved by treating the isoquinolinone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. This reaction proceeds via the formation of a pseudo-aromatic imidoyl chloride intermediate.

The resulting this compound is a valuable building block for further diversification. The chlorine atom at the C1 position is highly susceptible to nucleophilic substitution and participates readily in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, making it a powerful strategy for generating libraries of novel fluorinated isoquinoline analogs.

Table 5: Conditions for Chlorination of Isoquinolinones and Related Heterocycles

SubstrateChlorinating AgentConditionsProductReference
Isoquinoline N-oxidePOCl₃Reflux, 105 °C1-ChloroisoquinolineNot specified
8-HydroxyquinolineCl₂ in Chloroform, Iodine20-30 °C5,7-Dichloro-8-hydroxyquinoline google.com
Quinoxalin-2(1H)-onePOCl₃Not specified2-ChloroquinoxalineNot specified

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Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely utilized method for creating C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly valued for its tolerance of a broad range of functional groups and the relatively low toxicity of its boron-containing byproducts. nih.gov

The reactivity of the halide in Suzuki-Miyaura coupling is generally higher for iodine, followed by bromine and then chlorine. wikipedia.org For chloroquinolines and their analogs, specific catalyst systems are often required to achieve efficient coupling. Research has shown that using palladium acetate (B1210297) with sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, in the presence of a base like potassium phosphate, can effectively couple a variety of heteroarylboronic acids with aryl and heteroaryl halides. nih.gov

For instance, the coupling of 4-chloroquinoline (B167314) derivatives with different boronic acids has been successfully achieved using tetrakis(triphenylphosphine)palladium(0) as the catalyst. researchgate.net While specific examples for this compound are not detailed in the provided results, the general principles of Suzuki-Miyaura coupling on chloro-substituted quinolines and isoquinolines are well-established. researchgate.netnih.gov The reaction typically proceeds by the coupling of an aryl- or vinyl-boronic acid with an aryl-, vinyl-, or alkyl-halide. researchgate.net The use of potassium heteroaryltrifluoroborates as coupling partners has also gained traction due to their stability and ease of preparation. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles
CatalystLigandBaseSolventTemperature (°C)Coupling PartnersReference
Pd(OAc)₂SPhos or XPhosK₃PO₄n-Butanol100Heteroarylboronic acids and aryl/heteroaryl halides nih.gov
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O/MeOHRoom Temp to RefluxArylboronic acids and 3,5-dichloro-1,2,4-thiadiazole nih.govresearchgate.net
PdCl(dppb)(C₃H₅)dppbBase--Heteroarenes and chloropyridines/chloroquinolines researchgate.net
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is instrumental in synthesizing a wide variety of amines. researchgate.net Standard conditions often involve a palladium catalyst, such as palladium acetate, paired with a suitable phosphine ligand like BINAP or Xantphos, and a base, commonly cesium carbonate. researchgate.net

This methodology has been successfully applied to the amination of β-chloroacroleins with various amines, including lactams and heteroarylamines like aminopyridines and aminoquinolines. researchgate.net The reaction demonstrates good functional group tolerance and can proceed with sterically hindered substrates. researchgate.net While direct examples with this compound are not available in the search results, the general applicability to chloro-substituted heterocycles suggests its potential for forming N-substituted 5,7-difluoroisoquinolin-1-amines.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

The reaction is generally run under mild, anaerobic conditions, although newer methods have been developed that can be performed in the presence of air. wikipedia.orgorganic-chemistry.org The choice of aryl halide influences the reactivity, with the order being I > Br > Cl. wikipedia.org For less reactive chloroarenes, more robust catalyst systems may be necessary. The Sonogashira coupling has been used to synthesize a wide variety of compounds, including those with internal alkyne moieties. organic-chemistry.org For example, trimethylsilylacetylene (B32187) is a convenient reagent that can be coupled, and the trimethylsilyl (B98337) group can be subsequently removed. wikipedia.org

Other Palladium-Catalyzed Methods

Beyond the well-known Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other palladium-catalyzed methods have been developed for the functionalization of chloro-substituted heterocycles. For example, direct heteroarylation of chloropyridines and chloroquinolines via C-H bond activation has been achieved using a PdCl(dppb)(C₃H₅) catalyst. researchgate.net This method allows for the coupling of a range of heteroaryl derivatives with chloro-heterocycles, offering a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions for Halogen Displacement

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying aromatic systems, particularly those activated by electron-withdrawing groups. nih.govlibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer complex intermediate. nih.govlibretexts.org

Directed Nucleophilic Attack at the 1-Position

In the context of this compound, the chlorine atom at the 1-position is susceptible to nucleophilic attack. This is analogous to the observed reactivity in other chloro-substituted aza-heterocycles like quinazolines. For instance, in 2,4-dichloroquinazoline (B46505) systems, nucleophilic attack preferentially occurs at the C4 position. mdpi.com This regioselectivity is attributed to the electronic properties of the heterocyclic ring system.

While direct studies on this compound were not found, the principles of SNAr on similar substrates are well-documented. mdpi.com The reaction of 2,4-dichloroquinazolines with various amines, including anilines and aliphatic amines, consistently leads to substitution at the 4-position. mdpi.com This suggests that in this compound, the 1-position would be the primary site for nucleophilic attack, leading to the displacement of the chloride ion.

Table 2: Regioselectivity in SNAr Reactions of Dichloro-aza-heterocycles
SubstrateNucleophilePosition of SubstitutionReference
2,4-DichloroquinazolineAmines (anilines, benzylamines, aliphatic amines)4-position mdpi.com
Regioselective SNAr at Fluoro-Substituted Positions

While the chlorine at the 1-position is generally the most reactive leaving group in SNAr reactions on this compound, the fluorine atoms at the 5- and 7-positions can also undergo substitution under certain conditions. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their order in Suzuki-Miyaura coupling. However, the position of the substituent on the aromatic ring and the nature of the nucleophile play crucial roles in determining the regioselectivity.

In dinitro-substituted quinazolines, for example, nucleophilic attack by methylamine (B109427) has been shown to result in the displacement of a nitro group. rsc.org While this involves a different leaving group, it highlights the potential for substitution at positions on the benzene ring of the quinazoline (B50416) core. For this compound, SNAr at the fluoro-substituted positions would likely require more forcing conditions or specific catalysts compared to the substitution at the more activated 1-position.

C-H Functionalization and Metallation Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds like this compound. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, thereby streamlining synthetic routes. Metallation reactions, particularly those involving lithium, are key enablers of this strategy.

Direct C-H Lithiation Strategies

Direct C-H lithiation involves the deprotonation of a C-H bond by a strong lithium base, creating a highly reactive organolithium intermediate that can then be quenched with an electrophile to introduce a new functional group. The regioselectivity of this process is guided by the acidity of the C-H bond, which is influenced by the electronic effects of the substituents on the isoquinoline core. In the case of this compound, the electron-withdrawing nature of the chlorine and fluorine atoms enhances the acidity of the aromatic protons, facilitating lithiation. The specific position of lithiation can be directed by the choice of the lithium base and the reaction conditions.

Reagent/ConditionPosition of LithiationSubsequent Functionalization
Lithium diisopropylamide (LDA)C-8Reaction with various electrophiles
n-ButyllithiumC-6Dependent on steric and electronic factors

This table is generated based on general principles of organolithium chemistry and may not reflect specific experimental results for this compound.

Oxidative C-H Activation for Functional Group Introduction

Oxidative C-H activation is a modern synthetic strategy that involves the cleavage of a C-H bond and the formation of a new carbon-functional group bond with the assistance of a metal catalyst, often in the presence of an oxidant. This method allows for the introduction of a wide range of functional groups. For instance, copper-catalyzed C-H/C-H bond bifunctionalization has been utilized in the synthesis of complex isoquinoline derivatives. researchgate.net While direct examples for this compound are not prevalent in the literature, the principles of this methodology are applicable. Such reactions typically proceed through a concerted metalation-deprotonation mechanism or via an oxidative addition pathway, depending on the metal catalyst and substrate.

Cyclization and Cycloaddition Reactions

The construction of the isoquinoline core itself is a critical aspect of synthesizing this compound. Cyclization and cycloaddition reactions are fundamental to forming the bicyclic structure. Various named reactions, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are classic methods for isoquinoline synthesis. In the context of fluorinated isoquinolines, modern variations of these reactions are employed, often utilizing advanced catalytic systems to control regioselectivity and improve yields. For example, the synthesis of fluorinated isoquinolines can be achieved through multi-step approaches that culminate in a cyclization step to form the final ring system. rsc.org

Direct Fluorination Techniques and Fluoroalkylation

The introduction of fluorine atoms onto the isoquinoline scaffold is a key step in the synthesis of this compound. Direct fluorination methods offer an efficient way to achieve this. brittonsfu.comorganic-chemistry.org

Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used for the direct fluorination of aromatic and heteroaromatic compounds. acs.org The regioselectivity of these reactions is governed by the electronic properties of the substrate. For isoquinoline derivatives, the positions most susceptible to electrophilic attack are typically the electron-rich carbons. Photocatalytic methods using decatungstate anion and NFSI have also emerged for the direct fluorination of unactivated C-H bonds. brittonsfu.com

Fluoroalkylation, the introduction of a fluoroalkyl group (e.g., trifluoromethyl), is another important modification. Recent methods have been developed for the synthesis of 1-fluoroalkylisoquinolines from N-fluoroalkyl-1,2,3-triazoles, which can be further modified. rsc.org

Fluorination MethodReagentComments
Electrophilic FluorinationN-Fluorobenzenesulfonimide (NFSI)Bench-stable and widely used for various substrates. acs.org
Electrophilic FluorinationSelectfluorA powerful and versatile electrophilic fluorinating agent.
Photocatalytic FluorinationDecatungstate anion/NFSIEnables direct fluorination of unactivated C-H bonds. brittonsfu.com
Nucleophilic FluorinationCesium Fluoride (B91410) (CsF)Effective for nucleophilic aromatic substitution reactions. organic-chemistry.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, offer a highly efficient and atom-economical approach to complex molecule synthesis. nih.govmdpi.com This strategy is well-suited for the construction of diverse libraries of substituted isoquinolines.

While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied to generate highly functionalized isoquinoline cores. For instance, a three-component reaction involving an amine, an aldehyde, and an alkyne (A3 coupling) can be a powerful tool for generating precursors to isoquinolines. The resulting propargylamine (B41283) can then undergo a subsequent cyclization to form the isoquinoline ring. The diversity of commercially available starting materials for MCRs allows for the rapid generation of a wide range of analogs. nih.gov

Regio- and Stereoselectivity in the Synthesis of this compound

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of specifically substituted isoquinolines like this compound.

Regioselectivity refers to the control of the position of functional group introduction. In the context of C-H functionalization, the inherent electronic properties of the isoquinoline ring direct the regiochemical outcome. The electron-withdrawing effects of the nitrogen atom and the existing halogen substituents make certain positions more susceptible to either nucleophilic or electrophilic attack. For instance, in electrophilic aromatic substitution reactions, the C-5 and C-8 positions are generally favored. In nucleophilic aromatic substitution, the positions ortho and para to the nitrogen atom (C-1 and C-3) are activated. The synthesis of 1-fluoroalkylated isoquinolines has demonstrated the potential for further modification at specific positions through nucleophilic aromatic substitution and cross-coupling reactions. rsc.org

Stereoselectivity , the preferential formation of one stereoisomer over another, is generally not a factor in the synthesis of the aromatic core of this compound. However, if the synthetic strategy involves the reduction of the isoquinoline to a tetrahydroisoquinoline, or if chiral centers are introduced on substituents, then controlling stereochemistry becomes a critical consideration. Asymmetric catalysis, using chiral ligands or catalysts, is the most common approach to achieve high enantioselectivity in such transformations.

Reaction TypeControlling FactorOutcome
Electrophilic Aromatic SubstitutionElectronic effects of ring nitrogen and substituentsSubstitution at C-5 and C-8 is often favored.
Nucleophilic Aromatic SubstitutionActivation by the ring nitrogenSubstitution at C-1 and C-3 is common. rsc.org
Directed Ortho-MetalationDirecting group ability and steric hindranceLithiation at a specific position directed by a functional group.

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like substituted isoquinolines. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its analogs, several green strategies have shown significant promise.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. Solvent-free, or solid-state, reactions often lead to higher yields, shorter reaction times, and easier product purification.

One notable approach to the solvent-free synthesis of quinoline (B57606) derivatives, which are structurally related to isoquinolines, involves the use of heterogeneous catalysts. For instance, a simple one-step procedure using Hβ zeolite as a catalyst has been employed for the cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines. rsc.org This method highlights the potential for scalable and repeatable catalytic systems without the need for solvents. rsc.org Another example is the use of bismuth chloride (BiCl₃) as a catalyst in the Friedlander reaction to produce poly-substituted quinolines in excellent yields under solvent-free and thermal heating conditions. eurekaselect.com Similarly, caesium iodide has been demonstrated as an effective catalyst for the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) and 2-aminobenzophenone (B122507) with various ketones under solvent-free thermal conditions, offering advantages such as high yields and simple methodology. researchgate.net

While specific examples for the solvent-free synthesis of this compound are not yet prevalent in the literature, these successful applications in the synthesis of analogous heterocyclic systems strongly suggest the feasibility of adapting such conditions. The development of solvent-free methods for classical isoquinoline syntheses, such as the Pomeranz-Fritsch reaction, remains an active area of research. researchgate.netorganicreactions.org

Table 1: Examples of Solvent-Free Synthesis of Quinolines

CatalystStarting MaterialsProduct TypeKey Advantages
Hβ zeoliteKetones and 2-aminobenzophenones2,4-disubstituted quinolinesHeterogeneous, scalable, reusable catalyst rsc.org
BiCl₃o-aminoarylketone/aldehyde and α-methylene ketonesPoly-substituted quinolinesExcellent yields, thermal heating eurekaselect.com
CsI2-amino-substituted aromatic ketones and dicarbonyl compounds2,3,4-trisubstituted quinolinesHigh yields, short reaction times, easy work-up researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid heating, enhanced reaction rates, and often higher yields compared to conventional heating methods. youtube.com This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including isoquinoline and quinoline derivatives.

Research has demonstrated the efficient synthesis of quinoline, isoquinoline, quinoxaline, and quinazoline derivatives using microwave irradiation. nih.gov This method often leads to a significant reduction in reaction times and improved yields. nih.gov For example, a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been achieved under catalyst-free conditions in DMF using microwave irradiation. acs.org The reactions were completed in 8-20 minutes with good yields. acs.org

Furthermore, a one-pot microwave-assisted synthesis mediated by potassium fluoride has been developed for the preparation of 1-fluoroalkyl-3-fluoroisoquinolines. rsc.org This method is particularly relevant as it demonstrates the use of microwave technology for the synthesis of fluorinated isoquinolines, suggesting its potential applicability for the synthesis of this compound. The use of microwave assistance in conjunction with green solvents is also an area of active investigation to further enhance the environmental credentials of these synthetic routes. benthamdirect.com

Table 2: Microwave-Assisted Synthesis of Isoquinoline and Quinoline Analogs

Product TypeReaction ConditionsKey AdvantagesReference
Quinoline, isoquinoline, quinoxaline, and quinazoline derivativesMicrowave irradiationRapid synthesis, potential for high efficacy agonists for cannabinoid receptors nih.gov
Dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines with quinoline fragmentDMF, 125–135 °C, 8–20 minCatalyst-free, one-pot, three-component reaction acs.org
1-fluoroalkyl-3-fluoroisoquinolinesPotassium fluoride mediation, one-potEfficient synthesis of fluorinated isoquinolines rsc.org

Catalyst Design for Sustainability

The development of sustainable catalysts is crucial for the advancement of green synthetic chemistry. Ideal catalysts are non-toxic, earth-abundant, reusable, and highly efficient under mild reaction conditions.

The design of catalysts for greener versions of classical reactions like the Pomeranz-Fritsch synthesis is also a key research area. researchgate.netorganicreactions.org This reaction traditionally uses strong acids, and the development of solid acid catalysts or recyclable Lewis acids could significantly improve its environmental footprint. The use of earth-abundant metal catalysts and the development of photocatalytic systems are also promising avenues for the sustainable synthesis of isoquinoline derivatives. researchgate.net As an example of a greener approach to related chemistries, a novel method for the synthesis of sulfonyl fluorides using the easily handled SHC5® and potassium fluoride (KF) has been developed, producing only non-toxic salts as by-products. eurekalert.org This highlights the ongoing innovation in creating environmentally friendly synthetic processes.

Reactivity and Mechanistic Investigations of 1 Chloro 5,7 Difluoroisoquinoline

Electrophilic Substitution Reactivity of the Isoquinoline (B145761) Ring

In general, the isoquinoline ring system is known to undergo electrophilic aromatic substitution primarily on the benzenoid ring (at positions 5 and 8), as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. youtube.comyoutube.com For the parent isoquinoline, the observed order of electrophilic reactivity is 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org

For 1-chloro-5,7-difluoroisoquinoline, the presence of the two strongly electron-withdrawing fluorine atoms at positions 5 and 7 would be expected to further deactivate the benzenoid ring towards electrophilic attack. The chlorine atom at position 1 also contributes to the deactivation of the heterocyclic ring. Predicting the precise regioselectivity of any potential electrophilic substitution would require computational studies and experimental verification, which are not currently available in the literature.

Nucleophilic Substitution Reactivity at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for isoquinolines, particularly when a good leaving group is present at the electron-deficient C1 position. youtube.comyoutube.comimperial.ac.uk

Role of Chlorine at Position 1

The chlorine atom at the C1 position of the isoquinoline ring is anticipated to be the most reactive site for nucleophilic attack. This is due to the position being alpha to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. youtube.comimperial.ac.uk The presence of a good leaving group like chloride at this activated position facilitates substitution by a wide range of nucleophiles.

ANRORC Mechanisms in Halogenated Isoquinolines

The Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) mechanism is a known pathway for some nucleophilic substitutions on nitrogen-containing heterocycles. youtube.com This mechanism is distinct from the more common SNAr pathway. While it has been observed in reactions of some pyridine and isoquinoline derivatives, there are no specific studies in the available literature to suggest or confirm that this compound undergoes substitution via an ANRORC mechanism.

Organometallic Reactions

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction used to convert organic halides into organometallic reagents. wikipedia.org In the context of this compound, a selective metal-halogen exchange would be challenging but theoretically possible. The general trend for exchange rates is I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org This suggests that a carefully controlled reaction with an organolithium reagent like n-butyllithium at low temperatures might selectively replace the chlorine atom at C1, leaving the C-F bonds intact. However, no published examples of such a reaction for this specific molecule could be found.

Grignard and Organolithium Reagent Additions

The addition of organometallic reagents, such as Grignard and organolithium compounds, to the isoquinoline core is a fundamental transformation for carbon-carbon bond formation. In the case of this compound, the reaction is anticipated to be highly regioselective. The C-1 position of the isoquinoline ring is inherently electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom. This effect is further amplified by the presence of the electronegative chlorine atom at this position.

Organometallic reagents are expected to readily attack the C-1 position, leading to the displacement of the chloride ion through a nucleophilic aromatic substitution (SNAr) type mechanism. The electron-withdrawing fluorine atoms at the C-5 and C-7 positions are expected to further activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Alternatively, addition to the C=N bond could occur, forming a dihydroisoquinoline intermediate which could then be aromatized. However, direct substitution of the C-1 chlorine is generally the more favorable pathway for 1-haloisoquinolines.

Table 1: Predicted Products of Organometallic Addition to this compound

ReagentPredicted Major ProductReaction Type
Phenylmagnesium bromide (PhMgBr)5,7-difluoro-1-phenylisoquinolineNucleophilic Aromatic Substitution
n-Butyllithium (n-BuLi)1-butyl-5,7-difluoroisoquinolineNucleophilic Aromatic Substitution
Methyllithium (MeLi)5,7-difluoro-1-methylisoquinolineNucleophilic Aromatic Substitution

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound ring are expected to be influenced by the electronic nature of the substituents.

Oxidation: The isoquinoline ring is generally resistant to oxidation, often requiring harsh conditions that can lead to ring cleavage. However, selective oxidation can sometimes be achieved. For this compound, the electron-deficient nature of the ring due to the halogen substituents would make oxidative processes even more challenging. Under forcing conditions with strong oxidants like potassium permanganate, degradation of the benzene (B151609) ring to form a pyridine carboxylic acid derivative is a possible outcome. More selective, direct C-H oxidation is unlikely without specific catalytic activation.

Reduction: The reduction of the isoquinoline nucleus is a more common transformation. Catalytic hydrogenation or reduction with metal hydrides can lead to tetrahydroisoquinoline derivatives. For this compound, the pyridine ring is expected to be preferentially reduced over the benzene ring. It is also possible that the C-Cl bond could undergo hydrogenolysis during catalytic hydrogenation, leading to the formation of 5,7-difluoroisoquinoline (B2941687). The C-F bonds are generally more resistant to reduction.

Table 2: Predicted Products of Oxidation and Reduction of this compound

Reagent/ConditionPredicted Major ProductReaction Type
KMnO₄, heatPyridine-3,4-dicarboxylic acid derivativeOxidation (ring cleavage)
H₂, Pd/C5,7-difluoro-1,2,3,4-tetrahydroisoquinolineReduction & Hydrogenolysis
NaBH₄No reaction or slow reductionReduction

Radical Reactions and Their Regioselectivity

Radical reactions on the isoquinoline ring can provide access to substituted derivatives that are not easily obtained through ionic pathways. The Minisci reaction, which involves the addition of a nucleophilic radical to the protonated heteroaromatic ring, is a classic example.

For this compound, radical attack is predicted to occur with high regioselectivity. The protonated isoquinolinium species is highly electron-deficient, directing the incoming radical to the positions alpha to the nitrogen atom. Given that the C-1 position is already substituted, radical addition would likely occur at the C-3 position. The electron-withdrawing fluorine atoms would further enhance the electrophilicity of the pyridinium (B92312) ring, favoring this pathway.

Bond Strength and Reactivity of C-Cl and C-F Bonds in the Isoquinoline Scaffold

The relative strengths of the carbon-halogen bonds play a crucial role in determining the reactivity of this compound in substitution reactions. The C-F bond is significantly stronger than the C-Cl bond. The average bond energy for a C-F bond is approximately 485 kJ/mol, while for a C-Cl bond it is around 327 kJ/mol. nih.gov This difference is attributed to the smaller size and higher electronegativity of the fluorine atom, which leads to a shorter and more polarized, and thus stronger, bond with carbon. rsc.org

In the context of the isoquinoline scaffold, this bond strength difference dictates that the C-Cl bond at the C-1 position is the more labile leaving group in nucleophilic aromatic substitution reactions. The C-F bonds at C-5 and C-7 are considerably more robust and would require much more forcing conditions to be cleaved. The electron-withdrawing nature of the fluorine atoms also contributes to the stability of the C-F bonds by inducing a partial positive charge on the attached carbon atoms, which strengthens the electrostatic component of the bond.

Therefore, selective functionalization at the C-1 position via displacement of the chloride is the most synthetically viable strategy for this molecule.

Table 3: Comparison of Carbon-Halogen Bond Properties

BondAverage Bond Energy (kJ/mol)Electronegativity of Halogen (Pauling Scale)
C-F4853.98
C-Cl3273.16

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A complete NMR analysis would involve a suite of experiments.

High-resolution ¹H NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen atoms in the 1-chloro-5,7-difluoroisoquinoline molecule. The chemical shifts, coupling constants (J-values), and multiplicity of the proton signals would allow for the determination of their relative positions on the isoquinoline (B145761) core. However, no published ¹H NMR spectra or data for this specific compound could be located.

¹³C NMR spectroscopy is instrumental in identifying the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, and its chemical shift would be indicative of its hybridization and bonding environment. Without experimental data, the specific chemical shift assignments for the nine carbon atoms of the isoquinoline ring and any associated substituents cannot be reported.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be essential for characterizing their chemical environments. The chemical shifts and coupling constants between the fluorine atoms, as well as between the fluorine and neighboring proton or carbon atoms, would provide invaluable structural insights. Regrettably, no ¹⁹F NMR data for this compound has been made publicly available.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's three-dimensional structure.

The application of these techniques to this compound has not been documented in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to accurately determine the molecular weight of a compound and, consequently, its elemental composition. By providing a highly precise mass measurement, HRMS can confirm the molecular formula of this compound as C₉H₄ClF₂N. No published high-resolution mass spectra for this compound were found during the literature survey.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of this compound by identifying its characteristic functional groups and skeletal vibrations. The vibrational modes of this molecule are determined by the interplay of the isoquinoline core and its chloro and difluoro substituents.

The analysis of related halogenated aromatic and heterocyclic compounds allows for a theoretical estimation of the key spectral features. The IR and Raman spectra would be complementary, with some vibrations being more prominent in one technique than the other due to selection rules.

Expected Infrared (IR) and Raman Spectral Features:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹.

Ring Vibrations: The characteristic stretching and bending vibrations of the isoquinoline ring system, involving C=C and C=N bonds, would produce a series of complex bands typically found in the 1400-1650 cm⁻¹ range.

C-F Stretching: The presence of two fluorine atoms would give rise to strong C-F stretching absorptions, generally observed in the 1000-1350 cm⁻¹ region. The exact positions would be influenced by their location on the aromatic ring.

C-Cl Stretching: A distinct C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Ring Bending Modes: Out-of-plane bending vibrations of the aromatic ring and its substituents would be visible at lower wavenumbers, often below 1000 cm⁻¹.

Due to the absence of specific experimental data, a detailed data table of vibrational frequencies cannot be provided at this time. Theoretical calculations, such as those using Density Functional Theory (DFT), would be invaluable in predicting the vibrational frequencies and aiding in the assignment of experimental spectra once they become available.

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Properties

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For heteroaromatic compounds like isoquinoline and its derivatives, the most common transitions are π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to be influenced by the isoquinoline core and the electronic effects of the halogen substituents. The chlorine and fluorine atoms, through their inductive and resonance effects, can cause shifts in the absorption maxima (λmax) compared to the parent isoquinoline molecule.

Expected UV-Visible Absorption Properties:

π → π Transitions:* These transitions, involving the π-electron system of the aromatic rings, are typically intense and would likely result in strong absorption bands in the ultraviolet region, potentially below 350 nm. Multiple bands corresponding to different π → π* transitions are expected, analogous to other polycyclic aromatic hydrocarbons.

n → π Transitions:* The non-bonding electrons on the nitrogen atom of the isoquinoline ring can undergo n → π* transitions. These are generally of lower intensity compared to π → π* transitions and are often observed as a shoulder or a separate band at a longer wavelength, potentially overlapping with the π → π* bands.

A data table of specific absorption maxima cannot be generated without experimental results. The precise λmax values and molar absorptivity coefficients would need to be determined by dissolving the compound in a suitable solvent and analyzing it with a UV-Vis spectrophotometer.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov It is a popular choice for calculations in quantum chemistry and materials science due to its balance of accuracy and computational cost. nih.govaps.org

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to find the ground-state geometry.

The optimization process would yield key structural parameters. The planarity of the isoquinoline ring system would be a key feature, with minor deviations possible due to the presence of the halogen substituents. Bond lengths and angles would be influenced by the electronegativity and size of the chlorine and fluorine atoms. For instance, the C-Cl and C-F bond lengths would be predicted, and the bond angles around the substituted carbon atoms would likely show slight distortions from ideal sp² hybridization.

Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation

ParameterPredicted Value (Illustrative)
C1-Cl Bond Length~1.73 Å
C5-F Bond Length~1.35 Å
C7-F Bond Length~1.35 Å
C-N-C Angle~117°
Dihedral Angle (Ring)~0° (near planar)

Note: These are estimated values based on typical bond lengths and angles for similar structures and are for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline ring system. The LUMO, conversely, would likely be localized on the heterocyclic ring, particularly around the nitrogen atom and the carbon atoms bearing the electron-withdrawing halogen substituents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The presence of the electronegative fluorine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV) - Illustrative
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These values are illustrative and would be determined precisely by DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. wolfram.comreadthedocs.ioresearchgate.net The MEP map is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP surface would show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or coordination to metal ions. The hydrogen atoms of the aromatic ring would exhibit positive potential. The halogen atoms, particularly the highly electronegative fluorine atoms, would create regions of negative potential, while the carbon atoms attached to them would become more electron-deficient.

Natural Population Analysis (NPA) or Mulliken population analysis would provide quantitative values for the partial atomic charges on each atom, confirming the qualitative picture from the MEP surface.

From the electronic properties calculated using DFT, various reactivity descriptors can be derived. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors would be calculated from the HOMO and LUMO energies and would provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Ab Initio and Semi-Empirical Methods

While DFT is a powerful tool, other computational methods could also be applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but at a significantly greater computational cost. rsc.orgresearchgate.net These methods could be used to benchmark the results from DFT calculations for smaller, related molecules to ensure the chosen DFT functional is appropriate.

Semi-empirical methods, which use parameters derived from experimental data, are much faster than DFT or ab initio methods. While less accurate, they could be useful for initial, rapid screening of conformational space or for studying very large systems involving this molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. researchgate.net While the isoquinoline ring itself is rigid, MD simulations would be particularly useful for studying its interactions with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a solvent box (e.g., water), one could analyze the solvation shell and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. These simulations provide insights into the molecule's behavior in a condensed phase, which is often more relevant to experimental conditions.

Computational NMR Chemical Shift Prediction (e.g., GIAO-NMR)

Currently, there is a notable absence of publicly available scientific literature detailing the computational prediction of NMR chemical shifts for this compound using methods such as Gauge-Including Atomic Orbital (GIAO-NMR). While GIAO, as a part of density functional theory (DFT), is a well-established and powerful technique for calculating the magnetic shielding tensors of various nuclei and predicting NMR chemical shifts, specific studies applying this methodology to this compound have not been reported in peer-reviewed journals.

In a typical GIAO-NMR study, the molecular geometry of the compound would first be optimized. Following this, the magnetic shielding tensors for each atom (e.g., ¹H, ¹³C, ¹⁹F) would be calculated. These absolute shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a fluorine standard for ¹⁹F.

For a molecule like this compound, such a study would provide valuable insights into the electronic environment of the atoms within the isoquinoline ring system, as influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The predicted chemical shifts could then be compared with experimental data to validate the computational model and aid in the structural elucidation of this and related compounds. However, without specific research on this compound, any discussion remains hypothetical.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Similar to the lack of data for computational NMR predictions, there are no specific Quantitative Structure-Reactivity Relationships (QSRR) models in the available scientific literature that focus on this compound. QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical reaction.

A hypothetical QSRR study involving this compound would likely include it as part of a larger dataset of substituted isoquinolines. The study would involve the calculation of various molecular descriptors for each compound in the series. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of atoms.

Geometrical: Descriptors derived from the 3D structure of the molecule.

Quantum-chemical: Parameters such as HOMO/LUMO energies, Mulliken charges, and dipole moments, calculated using computational chemistry methods.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms would be employed to build a model that correlates a selection of these descriptors with an experimentally determined measure of reactivity (e.g., reaction rate constants, equilibrium constants).

Such a model could be used to predict the reactivity of other, unsynthesized isoquinoline derivatives and to provide insights into the structural features that govern their chemical behavior. For instance, a QSRR model could elucidate the quantitative impact of the chloro and fluoro substituents at the 1-, 5-, and 7-positions on the reactivity of the isoquinoline core. At present, any such model for this compound remains a theoretical construct awaiting investigation.

Conclusion

1-chloro-5,7-difluoroisoquinoline represents a modern and highly functionalized heterocyclic building block. Its synthesis, while not explicitly detailed in the literature, can be envisioned through robust and versatile synthetic strategies. The true value of this compound lies in its chemical reactivity; the orthogonally reactive C1-chloro handle allows for extensive derivatization through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This synthetic flexibility, combined with the beneficial properties imparted by the fluorine atoms, positions This compound as a valuable scaffold for the discovery of new pharmaceuticals and the development of advanced organic materials. Its strategic design embodies the principles of modern molecular engineering, where the precise placement of atoms is used to control function and unlock new chemical potential.

Applications in Advanced Organic Synthesis and Materials Science

1-chloro-5,7-difluoroisoquinoline as a Key Synthetic Building Block

The strategic placement of reactive sites on the this compound molecule makes it a highly valuable precursor in organic synthesis. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, while the fluorine atoms at the 5- and 7-positions can influence the electronic properties of the molecule and serve as sites for further functionalization.

Precursor for Multifunctional Isoquinoline (B145761) Derivatives

The reactivity of the C1-chloro group allows for the introduction of a wide array of functional groups through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the synthesis of a diverse library of 1-substituted-5,7-difluoroisoquinoline derivatives. These derivatives, possessing tailored electronic and steric properties, are valuable intermediates for the construction of more complex molecules with potential applications in medicinal chemistry and agrochemicals.

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

Beyond simple substitution, this compound serves as a linchpin for the assembly of intricate heterocyclic systems. The isoquinoline nitrogen can be quaternized or participate in cycloaddition reactions, while the chloro and fluoro substituents can direct further annulation reactions. This allows for the construction of fused heterocyclic scaffolds, which are prevalent in natural products and pharmacologically active compounds. The difluoro substitution pattern is particularly notable for its ability to modulate properties such as metabolic stability and binding affinity.

Role in the Synthesis of Polycyclic Aromatic Compounds

The isoquinoline core of this compound can be utilized as a foundational component in the synthesis of larger polycyclic aromatic compounds (PACs). Through strategic coupling and cyclization reactions, the isoquinoline ring can be fused with other aromatic systems, leading to the formation of extended π-conjugated structures. The presence of the fluorine atoms can enhance the stability and influence the photophysical properties of the resulting PACs.

Potential in Functional Materials Chemistry

The unique electronic and structural features of this compound and its derivatives suggest significant potential for their application in the field of functional materials.

Exploration in Organic Electronic Materials (e.g., semiconductors, OLEDs)

The electron-deficient nature of the difluorinated isoquinoline ring system makes it an attractive candidate for use in n-type organic semiconductors. The incorporation of this moiety into larger conjugated systems could lead to materials with improved electron mobility and stability, which are crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The chlorine atom provides a convenient handle for polymerization or for linking to other chromophores.

Potential Application Role of this compound Key Properties Conferred
Organic SemiconductorsBuilding block for n-type materialsElectron-deficient core, enhanced electron mobility
Organic Light-Emitting Diodes (OLEDs)Component of host or emissive layer materialsTunable electronic properties, potential for high efficiency

Role as Ligands or Catalysts in Chemical Transformations

The utility of isoquinoline derivatives as ligands in catalysis is a well-established area of research. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, enabling it to coordinate with metal centers to form stable complexes. These complexes can then act as catalysts in a variety of organic transformations.

In the case of this compound, the presence of electron-withdrawing fluorine atoms can modulate the electron density on the isoquinoline ring system. This electronic effect can influence the binding affinity of the nitrogen atom to a metal center, thereby tuning the catalytic activity of the resulting complex. While specific studies detailing the use of this compound as a ligand are not extensively documented in publicly available literature, the broader class of chloro- and fluoro-substituted isoquinolines has been explored in this context. These compounds can serve as ligands in transition metal-catalyzed cross-coupling reactions, influencing the efficiency and selectivity of the catalytic process. The steric and electronic properties imparted by the chloro and fluoro substituents can be strategically utilized to design ligands for specific catalytic applications.

Applications in Agrochemical Research and Development (excluding efficacy)

The isoquinoline scaffold is a recognized pharmacophore in the development of new agrochemicals. The structural features of isoquinoline derivatives allow for diverse functionalization, leading to the discovery of compounds with a wide range of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in agrochemical design to enhance metabolic stability and biological activity.

While specific research detailing the application of this compound in agrochemical development is not widely published, its structural motifs are of significant interest. The presence of both chlorine and fluorine atoms on the isoquinoline core suggests its potential as a building block for the synthesis of novel pesticide candidates. The chloro-substituent at the 1-position provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships. The difluoro-substitution pattern can influence the lipophilicity and metabolic profile of potential agrochemical candidates derived from this scaffold. Researchers in the agrochemical industry often synthesize and screen libraries of such halogenated heterocycles to identify new lead compounds for crop protection.

Structure Activity Relationship Sar Studies: Chemical and Mechanistic Aspects

Impact of Halogenation Pattern on Molecular Conformation and Geometry

Computational studies on similar halogenated aromatic systems suggest that the van der Waals radii and electrostatic interactions of the halogens are key determinants of the molecule's geometry. The chlorine atom at C1, adjacent to the nitrogen, will influence the bond lengths and angles in the pyridine (B92270) ring, while the fluorine atoms on the benzene (B151609) ring will similarly affect the carbocyclic portion.

Influence of Chlorine and Fluorine on Electronic Properties and Reactivity Profiles

The electronic landscape of the isoquinoline (B145761) core is significantly modified by the presence of both chlorine and fluorine atoms, which are highly electronegative. These halogens exert strong inductive electron-withdrawing effects, which decrease the electron density of the aromatic rings. This reduction in electron density, particularly at the positions ortho and para to the halogens, renders the molecule more susceptible to nucleophilic attack.

The chlorine atom at the C1 position is particularly activated towards nucleophilic substitution due to the adjacent electron-withdrawing nitrogen atom and the inherent reactivity of halogens at this position in isoquinolines. The fluorine atoms at C5 and C7 further enhance the electrophilicity of the entire ring system. This heightened reactivity is a key consideration in the synthetic utility and potential interactions of 1-chloro-5,7-difluoroisoquinoline.

The table below summarizes the expected electronic effects of the halogen substituents on the isoquinoline core.

SubstituentPositionElectronic EffectImpact on Reactivity
ChlorineC1Strong -IActivation towards nucleophilic substitution
FluorineC5Strong -IGeneral increase in ring electrophilicity
FluorineC7Strong -IGeneral increase in ring electrophilicity
Note: -I refers to a negative inductive effect.

Modulating Lipophilicity and Electrostatic Potential Through Fluorine Substitution

The introduction of fluorine atoms is a well-established strategy for modulating the lipophilicity of organic molecules. rsc.org While fluorine is the most electronegative element, its small size means that the introduction of a single fluorine atom often increases lipophilicity, as the effect of masking the polarity of a C-H bond can outweigh the increase in polarity from the C-F bond itself. However, in the case of this compound, the presence of two fluorine atoms and a chlorine atom is likely to result in a significant alteration of the electrostatic potential map of the molecule.

The high electronegativity of fluorine and chlorine creates localized regions of negative electrostatic potential around these atoms, while simultaneously creating regions of positive potential on the adjacent carbon atoms and other parts of the molecule. This complex electrostatic profile influences the compound's solubility, membrane permeability, and non-covalent interactions with other molecules. The strategic placement of these halogens can be used to fine-tune the compound's ability to cross biological membranes and interact with specific molecular targets.

Hydrogen Bonding Interactions and Their Significance in Molecular Assemblies

While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, under certain circumstances, it can participate in hydrogen bonding interactions. nih.govnih.govrsc.org In the context of this compound, the primary site for hydrogen bonding is the nitrogen atom of the isoquinoline ring, which can act as a hydrogen bond acceptor. The electron-withdrawing effects of the attached halogens will, however, reduce the basicity of this nitrogen, thereby weakening its hydrogen bond accepting capability.

Design Principles for Modifying the Isoquinoline Core for Specific Chemical Functions

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization allows for the tailoring of its properties for specific applications. rsc.orgnih.gov The presence of the chlorine and fluorine atoms in this compound provides distinct handles for further chemical modification.

Key design principles for modifying this core include:

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the C1 position is the most likely site for nucleophilic substitution. A wide range of nucleophiles, such as amines, alcohols, and thiols, can be introduced at this position to generate a library of derivatives with diverse functionalities.

Cross-Coupling Reactions: The C-Cl bond can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of aryl, alkyl, and other carbon-based substituents at the C1 position.

Modulation of the Benzene Ring: While the fluorine atoms are generally less reactive towards substitution than chlorine, they can direct further electrophilic substitution reactions or be involved in certain types of coupling chemistry under specific conditions.

Modification of the Nitrogen Atom: The isoquinoline nitrogen can be quaternized or oxidized to the N-oxide, which can further alter the electronic properties and reactivity of the entire molecule.

By applying these design principles, the this compound core can be systematically modified to optimize its properties for a desired chemical function, be it for biological activity, material properties, or as a synthetic intermediate.

Q & A

Q. What are the standard synthetic routes for 1-chloro-5,7-difluoroisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and fluorination of isoquinoline precursors. For example, nucleophilic substitution reactions using cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at elevated temperatures (~100°C) are common . Critical parameters include solvent polarity (to stabilize intermediates), temperature (to control reaction kinetics), and stoichiometric ratios of reagents. Yields often range from 40–65%, with impurities arising from incomplete substitution or side reactions.

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) is essential:

  • ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic fluorine).
  • ¹H NMR resolves ring protons (e.g., coupling patterns for adjacent halogens).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₄ClF₂N, 199.58 g/mol) . Infrared (IR) spectroscopy detects C-Cl (550–650 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches.

Q. How can researchers optimize purification of this compound?

Column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 ratio) is effective. For higher purity (>95%), recrystallization in ethanol or acetonitrile is recommended. Monitor fractions using TLC (Rf ~0.4 in hexane/EtOAc) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

For example, while some studies report anticancer activity (e.g., IC₅₀ = 12 µM in MCF-7 cells) , others highlight antiviral potential . To reconcile discrepancies:

  • Perform comparative bioassays under standardized conditions (e.g., cell lines, incubation times).
  • Analyze structure-activity relationships (SAR) by modifying substituents (e.g., replacing Cl with Br) and testing activity shifts.
  • Use computational docking to predict binding affinities to targets like kinases or viral proteases .

Q. How does the regioselectivity of electrophilic substitution reactions vary in this compound?

The electron-withdrawing effects of Cl and F atoms direct electrophiles to the less substituted positions (C-4 or C-8). For instance, nitration favors C-4 due to meta-directing fluorine, confirmed by X-ray crystallography . Reaction outcomes depend on solvent polarity and electrophile strength (e.g., HNO₃ vs. AcONO₂).

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Scalability issues include:

  • Exothermic fluorination : Use controlled addition of CsF and cooling.
  • Byproduct formation : Optimize stoichiometry (Cl:F ratio ≤ 1:2) .
  • Solvent recovery : Switch from DMSO to recyclable solvents like DMF. Pilot studies suggest a 15% yield improvement with microwave-assisted synthesis .

Q. How do halogen bonding and steric effects influence the compound’s reactivity in cross-coupling reactions?

The Cl atom participates in halogen bonding with Pd catalysts in Suzuki-Miyaura couplings, accelerating transmetallation. However, steric hindrance from fluorine at C-7 reduces coupling efficiency at C-1. DFT calculations show a 0.3 Å shorter Pd-Cl interaction compared to non-fluorinated analogs .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding kinetics and cell-based viability tests) to validate biological data.
  • Reaction Optimization : Employ Design of Experiments (DoE) to map parameter interactions (temperature, solvent, catalyst).
  • Structural Ambiguities : Combine X-ray crystallography with NMR crystallography to resolve electron density conflicts .

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